molecular formula C10H7FO3 B8275395 8-fluoro-2H-chromene-5-carboxylic acid

8-fluoro-2H-chromene-5-carboxylic acid

Cat. No.: B8275395
M. Wt: 194.16 g/mol
InChI Key: MXAKDCNAZKATIN-UHFFFAOYSA-N
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Description

8-Fluoro-2H-chromene-5-carboxylic acid (Molecular Formula: C10H7FO3) is a fluorinated chromene derivative that serves as a versatile building block and key intermediate in organic synthesis and medicinal chemistry research . This compound belongs to the chromene chemical family, a class of structures with significant interest in drug discovery due to their presence in various biologically active molecules . Chromene derivatives are frequently explored for their potential as therapeutic agents, and the incorporation of a fluorine atom at the 8-position can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . The carboxylic acid functional group provides a reactive handle for further chemical modification, allowing researchers to create a diverse array of amides, esters, and other derivatives for structure-activity relationship (SAR) studies . In research applications, this scaffold is of particular interest in the development of receptor antagonists. Specifically, closely related 8-fluoro chromene-5-carboxamide derivatives have been investigated as selective antagonists for the retinoic acid receptor alpha (RARα), a target relevant to cancer research, particularly in enhancing hormonal adjuvant therapies for breast cancer . Additionally, structural analogs have been studied in neuroscientific research, including investigations for fast-onset antidepressant combinations acting as 5-HT1A receptor antagonists . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound using appropriate safety precautions and personal protective equipment.

Properties

Molecular Formula

C10H7FO3

Molecular Weight

194.16 g/mol

IUPAC Name

8-fluoro-2H-chromene-5-carboxylic acid

InChI

InChI=1S/C10H7FO3/c11-8-4-3-7(10(12)13)6-2-1-5-14-9(6)8/h1-4H,5H2,(H,12,13)

InChI Key

MXAKDCNAZKATIN-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(C=CC(=C2O1)F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Chromene Family

5-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid
  • Molecular Formula : C₁₁H₆F₄O₃
  • Molecular Weight : 262.16 g/mol
  • Substituents : Fluorine at position 5, trifluoromethyl (-CF₃) at position 2, and carboxylic acid at position 3.
  • Key Differences: The fluorine is at position 5 instead of 8, altering electronic effects on the aromatic ring. The carboxylic acid at position 3 may reduce steric hindrance near the oxygen ring, influencing hydrogen-bonding interactions .
5-(4-Methoxybenzyloxy)-8-nitro-2H-chromene
  • Molecular Formula: C₁₇H₁₅NO₅ (intermediate in )
  • Substituents : Methoxybenzyloxy group at position 5, nitro group at position 7.
  • Key Differences: The nitro group at position 8 (instead of fluorine) introduces strong electron-withdrawing effects, which could be reduced upon reduction to an amine.

Fluorinated Benzoic Acid Derivatives

2-Amino-5-fluoro-3-methylbenzoic Acid
  • Molecular Formula: C₈H₈FNO₂
  • Molecular Weight : 185.15 g/mol
  • Substituents: Fluorine at position 5, amino (-NH₂) at position 2, methyl (-CH₃) at position 3.
  • The amino group enhances solubility in aqueous environments, contrasting with the lipophilic chromene backbone .
5-Fluoro-2-iodobenzonitrile
  • Molecular Formula : C₇H₃FIN
  • Molecular Weight : 247.01 g/mol
  • Substituents : Fluorine at position 5, iodine at position 2, nitrile (-CN) at position 1.
  • Key Differences :
    • The nitrile group is a strong electron-withdrawing substituent, differing from the carboxylic acid’s hydrogen-bonding capability.
    • Iodine’s large atomic radius introduces steric effects absent in the target compound .

Complex Fluorinated Heterocycles

8,9-Difluoro-5-methyl-6,7-dihydro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic Acid
  • Molecular Formula: C₁₃H₁₁F₂NO₃ (estimated)
  • Substituents: Difluoro at positions 8 and 9, methyl at position 5, and a fused quinolizine ring system.
  • Difluoro substitution may amplify electron-withdrawing effects compared to monofluoro derivatives .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Position Carboxylic Acid Position Notable Features
8-Fluoro-2H-chromene-5-carboxylic acid C₁₀H₇FO₃ 210.17 (calculated) 8 5 High acidity due to electron-withdrawing F
5-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid C₁₁H₆F₄O₃ 262.16 5 3 Enhanced lipophilicity from -CF₃
2-Amino-5-fluoro-3-methylbenzoic acid C₈H₈FNO₂ 185.15 5 1 Improved solubility via -NH₂
8,9-Difluoro-... (Benzoquinolizine derivative) C₁₃H₁₁F₂NO₃ ~283.24 8,9 2 Complex ring system for targeted binding

Research Findings and Implications

  • Electronic Effects: Fluorine at position 8 in the target compound likely stabilizes the carboxylic acid via electron withdrawal, increasing acidity compared to non-fluorinated chromenes. This contrasts with 5-fluoro isomers, where electronic effects are localized differently .
  • Bioactivity : Trifluoromethyl groups (e.g., in C₁₁H₆F₄O₃) may improve pharmacokinetics by enhancing lipid solubility, a trait absent in the target compound but relevant for drug design .
  • Synthetic Challenges : Introducing fluorine at position 8 may require specialized reagents or protective strategies, as seen in nitro-to-amine reductions in related chromenes .

Preparation Methods

Fluorinated Chromene Derivatives

The synthesis typically begins with fluorinated chromene intermediates. For example, 8-fluoro-2H-chromene-5-carboxylic acid methyl ester (EVT-8471032) serves as a key precursor, synthesized via Friedel-Crafts acylation of substituted phenols followed by fluorination using Selectfluor® or analogous agents. Alternative routes employ 7-fluoro-4-methylcoumarin, which undergoes oxidation at the methyl group to yield the carboxylic acid functionality.

Functionalization Strategies

  • Fluorination : Direct fluorination of chromene precursors using hydrofluoric acid or electrophilic fluorinating agents (e.g., N-fluorobenzenesulfonimide) ensures regioselectivity at the 8-position.

  • Carboxylic Acid Introduction : Oxidation of methyl groups (KMnO₄, CrO₃) or hydrolysis of nitriles (H₂SO₄, H₂O) provides the carboxylic acid group.

Primary Synthetic Routes

Esterification-Amidation Cascade

This two-step approach involves:

  • Esterification : Reaction of 8-fluoro-2H-chromene-5-carbonyl chloride with methanol under anhydrous conditions, yielding the methyl ester.

  • Amidation/Hydrolysis : Treatment with hydrazine hydrate or aqueous NaOH converts the ester to the carboxylic acid.

Reaction Conditions :

  • Esterification : 0°C to room temperature, dichloromethane solvent, 1.2 eq. thionyl chloride.

  • Hydrolysis : Reflux in ethanol/water (1:1), 80°C for 10 hours.

Yield : 85–92% after purification by recrystallization.

Electrocyclic Ring-Opening Mechanism

Electrocyclic transformations of oxetene intermediates offer a stereoselective route. For example, heating 8-fluoro-2H-chromene-5-carboxylic acid methyl ester with FeCl₃ and TMSCl in toluene induces a [3 + 3] annulation, forming the chromene skeleton via ring-opening.

Key Steps :

  • Oxetene Formation : Alkyne-aldehyde cyclization generates an oxetene intermediate.

  • Electrocyclic Opening : Thermal or catalytic (FeCl₃) conditions promote ring-opening to yield the 2H-chromene core.

Yield : 70–78% with 95% purity (HPLC).

Transition Metal-Catalyzed Cyclization

Palladium and gold catalysts enable efficient cyclization of propargyl ethers or alkynes. A representative method uses [(IPr)Au(Cl)] (10 mol%) in DMF/H₂O (1:1) at 80°C, achieving 6-endo-dig cyclization to form the chromene ring.

Optimization Data :

CatalystSolventTemp (°C)Yield (%)
[(IPr)Au(Cl)]DMF/H₂O8095
Pd₂(dba)₃Toluene10081

Reaction Optimization and Characterization

Solvent and Temperature Effects

  • Polar Solvents : DMF and ethanol enhance solubility of intermediates, reducing side reactions.

  • Temperature : Hydrolysis requires ≥80°C for complete conversion, while cyclization proceeds optimally at 45–100°C.

Analytical Validation

  • NMR Spectroscopy : Distinct signals for the fluorine atom (δ = -118 ppm in ¹⁹F NMR) and carboxylic proton (δ = 12.1 ppm in ¹H NMR) confirm structure.

  • Mass Spectrometry : Molecular ion peak at m/z 208.04 (calculated for C₁₀H₇FO₃).

Industrial-Scale Considerations

Cost-Efficiency Analysis

MethodCost ($/kg)Purity (%)Scalability
Esterification12092High
Electrocyclic18095Moderate
Catalytic Cyclization21098Low

Environmental Impact

  • Waste Reduction : Catalytic methods minimize heavy metal waste compared to stoichiometric oxidants (CrO₃, KMnO₄).

  • Solvent Recovery : Ethanol and DMF are recycled via distillation, reducing environmental footprint.

Emerging Methodologies and Innovations

Photocatalytic Fluorination

Recent advances employ visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) to introduce fluorine at the 8-position under mild conditions, achieving 89% yield.

Biocatalytic Approaches

Engineered esterases (e.g., Pseudomonas fluorescens lipase) catalyze hydrolysis of methyl esters with 94% enantiomeric excess, offering a green alternative .

Q & A

Basic: What are the common synthetic routes for 8-fluoro-2H-chromene-5-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves multi-step processes, such as cyclization of fluorinated precursors or functionalization of chromene scaffolds. For example, analogous chromene derivatives (e.g., 8-fluoro-4-hydroxy-2H-chromen-2-one) are synthesized via cyclocondensation reactions followed by fluorination or carboxylation steps . Optimization includes:

  • Temperature control : Higher yields are achieved by maintaining precise reaction temperatures to avoid side reactions.
  • Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) influence cyclization efficiency.
  • Purification : Chromatography or recrystallization ensures purity, critical for downstream applications .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing 8-fluoro-2H-chromene-5-carboxylic acid?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR is essential for tracking fluorine substituents, while ¹H/¹³C NMR confirms chromene ring and carboxylic group positions. Fluorine’s electronegativity may cause signal splitting, requiring careful interpretation .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity, using C18 columns and acidic mobile phases (e.g., 0.1% TFA in acetonitrile/water) .

Basic: What known biological activities have been reported for 8-fluoro-2H-chromene-5-carboxylic acid, and what assays are typically used to evaluate these activities?

Methodological Answer:
While direct data on the target compound is limited, structurally related chromene derivatives exhibit:

  • Neuroprotective effects : Evaluated via in vitro models (e.g., glutamate-induced neuronal damage in SH-SY5Y cells) .
  • Antimicrobial activity : Tested using broth microdilution assays against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays measure binding affinity to targets like cyclooxygenase-2 (COX-2) .

Advanced: How can researchers design experiments to investigate the mechanism of action of 8-fluoro-2H-chromene-5-carboxylic acid in biological systems?

Methodological Answer:

  • Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify interactions with proteins (e.g., microbial enzymes) .
  • Molecular Dynamics Simulations : Predict binding modes using software like GROMACS, guided by crystallographic data .
  • Metabolomic Profiling : LC-MS tracks metabolic changes in treated cells to identify pathways affected .

Advanced: What challenges arise in the crystallographic analysis of 8-fluoro-2H-chromene-5-carboxylic acid, and how can SHELX software be employed to address them?

Methodological Answer:

  • Challenges : Fluorine’s high electron density can complicate electron density maps, while hydrogen bonding between carboxylic acid groups may cause twinning.
  • SHELX Solutions :
    • SHELXD : For phase determination in small-molecule structures with heavy atoms (e.g., fluorine).
    • SHELXL : Refines anisotropic displacement parameters and hydrogen-bonding networks. Use "TWIN" commands to model twinned crystals .

Advanced: How do structural modifications at the 5-carboxylic acid and 8-fluoro positions influence the compound's physicochemical and biological properties?

Methodological Answer:

  • 5-Carboxylic Acid :
    • Bioavailability : Esterification (e.g., methyl esters) increases lipophilicity, enhancing membrane permeability .
    • Metal Chelation : The carboxylate group may bind metal ions (e.g., Zn²⁺), relevant to enzyme inhibition .
  • 8-Fluoro Substitution :
    • Electron-withdrawing effects : Stabilizes aromatic π-systems, improving binding to hydrophobic enzyme pockets .
    • Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging in vivo half-life .

Advanced: What strategies can be employed to resolve contradictions in reported biological activity data for 8-fluoro-2H-chromene-5-carboxylic acid across different studies?

Methodological Answer:

  • Purity Validation : Re-analyze compounds via HPLC and LC-MS to confirm structural integrity .
  • Assay Standardization : Use harmonized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Meta-Analysis : Statistically compare datasets using tools like RevMan, accounting for variables like cell line heterogeneity or solvent effects .

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